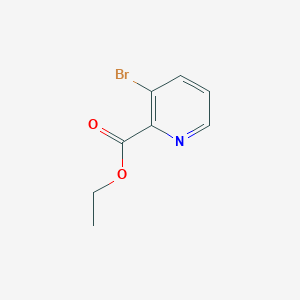

Ethyl 3-bromopyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVBRIVSBFQMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568954 | |

| Record name | Ethyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434319-41-2 | |

| Record name | Ethyl 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-bromopyridine-2-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 3-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the juxtaposition of an electron-withdrawing carboxylate group and a reactive bromine atom on the pyridine scaffold, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. The insights and protocols herein are designed to empower researchers in leveraging this valuable intermediate for accelerated drug discovery and development.

Molecular Structure and Physicochemical Properties

The strategic placement of the bromo and ethyl carboxylate substituents on the pyridine ring dictates the molecule's reactivity and physical characteristics. The ester group at the 2-position and the bromine at the 3-position create a unique electronic environment that is pivotal for its synthetic utility. While experimental data for this specific isomer is not widely published, we can infer its properties from closely related analogues and computational predictions.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted/Inferred) | Ethyl 4-bromopyridine-2-carboxylate[1] | Ethyl 3-bromopyridine-4-carboxylate[2] | 3-Bromopyridine-2-carboxylic Acid[3] |

| CAS Number | Not assigned | 62150-47-4 | 13959-01-8 | 30683-23-9 |

| Molecular Formula | C₈H₈BrNO₂ | C₈H₈BrNO₂ | C₈H₈BrNO₂ | C₆H₄BrNO₂ |

| Molecular Weight | 230.06 g/mol | 230.06 g/mol | 230.06 g/mol | 202.01 g/mol |

| Appearance | Colorless to light yellow liquid (predicted) | Not specified | Colorless to light yellow liquid | Solid |

| Boiling Point | ~250-270 °C (predicted) | Not specified | 263.4 ± 20.0 °C (predicted) | Not applicable |

| Melting Point | Not applicable | Not specified | Not applicable | 200-203 °C |

| Density | ~1.5 g/cm³ (predicted) | Not specified | 1.501 ± 0.06 g/cm³ (predicted) | Not applicable |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. |

Synthesis and Manufacturing

The synthesis of this compound is not commonly detailed in standard literature, suggesting its status as a specialized intermediate. However, a robust synthetic route can be logically designed based on well-established transformations in pyridine chemistry, particularly the Sandmeyer reaction. The most plausible pathway commences with the commercially available 3-aminopyridine-2-carboxylic acid.

Proposed Synthetic Workflow

The synthesis involves a two-step process: (1) Diazotization of the amino group on 3-aminopyridine-2-carboxylic acid followed by a Sandmeyer-type bromination, and (2) Fischer esterification of the resulting carboxylic acid to yield the final ethyl ester.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromopyridine-2-carboxylic Acid

-

Diazotization: To a cooled (0-5 °C) suspension of 3-aminopyridine-2-carboxylic acid (1.0 eq) in 48% hydrobromic acid (HBr), a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes. This procedure is analogous to methods used for preparing brominated pyridines from their amino precursors[4].

-

Bromination: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) until nitrogen evolution ceases. After cooling, the resulting solid is collected by filtration, washed with water, and dried to yield 3-bromopyridine-2-carboxylic acid[3].

Step 2: Synthesis of this compound

-

Esterification: The crude 3-bromopyridine-2-carboxylic acid (1.0 eq) is suspended in absolute ethanol (used in excess as both reagent and solvent). A catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) is added.

-

Reaction: The mixture is heated to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution to neutralize the acid, then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

While a published spectrum for the title compound is elusive, its key spectroscopic features can be reliably predicted based on its structure and data from analogous compounds[5][6].

-

¹H NMR:

-

Ethyl Group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-).

-

Pyridine Ring Protons: Three aromatic protons will be present. The proton at C4 (between the Br and N atoms) will likely be the most downfield, appearing as a doublet of doublets. The protons at C5 and C6 will also appear as distinct multiplets in the aromatic region (~7.5-8.5 ppm).

-

-

¹³C NMR:

-

Ethyl Group: Two signals are expected around ~14 ppm (-CH₃) and ~62 ppm (-OCH₂-).

-

Carbonyl Carbon: A signal in the range of 164-168 ppm is expected for the ester carbonyl.

-

Pyridine Ring Carbons: Five distinct signals will appear in the aromatic region. The carbon bearing the bromine (C3) will be significantly shielded compared to the others, while the carbon attached to the ester (C2) will be deshielded. The electronegativity of the bromine atom influences the chemical shifts of adjacent carbons[7].

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretch for the ester at ~1720-1740 cm⁻¹.

-

C-O stretching vibrations around 1100-1300 cm⁻¹.

-

Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region.

-

C-Br stretch at lower frequencies, typically below 700 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) and the M+2 peak will appear in a characteristic ~1:1 ratio, which is indicative of the presence of a single bromine atom.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is centered on its utility in forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as an excellent handle for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an ideal substrate for a variety of named reactions that are cornerstones of modern drug discovery:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups at the 3-position.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, leading to N-substituted 3-aminopyridine derivatives[8][9].

-

Heck and Sonogashira Couplings: Reactions with alkenes and terminal alkynes, respectively, to introduce unsaturated moieties.

-

Carbonylative Couplings: Introduction of a carbonyl group, for instance, through acetylation or carboxylation reactions[10][11].

The general mechanism for these transformations involves a catalytic cycle initiated by the oxidative addition of the C-Br bond to a Pd(0) complex.

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The ester at the 2-position can sterically influence the approach to the palladium center and electronically modulate the reactivity of the pyridine ring. This substitution pattern is crucial for directing the synthesis towards desired products in multi-step synthetic campaigns.

Applications in Drug Discovery and Materials Science

Halogenated pyridine scaffolds are ubiquitous in pharmaceuticals due to the ability of the pyridine nitrogen to engage in hydrogen bonding and the overall planarity of the ring system, which facilitates binding to biological targets. This compound is a precursor to a wide range of more complex molecules.

-

Insecticides: The core structure is related to intermediates used in the synthesis of modern insecticides like chlorantraniliprole and cyantraniliprole[12].

-

Oncology and CNS Agents: The 3-substituted pyridine motif is a common feature in drugs targeting kinases and central nervous system receptors. The ability to easily diversify the 3-position via cross-coupling makes this building block invaluable for generating libraries of potential drug candidates.

-

Organic Electronics: Pyridine-based ligands and materials are explored for their electronic properties in applications such as organic light-emitting diodes (OLEDs) and sensors.

Safety and Handling

Based on the safety data sheets (SDS) of closely related bromopyridines, this compound should be handled with care in a well-ventilated fume hood.

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. Ethyl 4-bromopyridine-2-carboxylate | C8H8BrNO2 | CID 44181850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE | 13959-01-8 [chemicalbook.com]

- 3. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 5. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]

Ethyl 3-bromopyridine-2-carboxylate CAS number 434319-41-2

An In-Depth Technical Guide to Ethyl 3-bromopyridine-2-carboxylate (CAS No. 434319-41-2)

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic placement of a bromine atom, an ester functional group, and a pyridine nitrogen atom provides three distinct points for chemical modification. This guide offers a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and key applications. We will delve into detailed protocols for its utilization in palladium-catalyzed cross-coupling reactions and provide insights into the causality behind experimental choices, ensuring a robust understanding for its application in complex molecule synthesis.

Compound Profile and Physicochemical Properties

This compound, also known as ethyl 3-bromopicolinate, is a substituted pyridine derivative. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of a bromine atom at the 3-position makes it an ideal substrate for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 434319-41-2 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [2][3] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage Conditions | Inert atmosphere, Room Temperature | [2][4] |

| Purity | Typically ≥96% | [3] |

Note: Experimental data on properties like boiling point and density are not widely published. Researchers should refer to supplier-specific safety data sheets for the most accurate information.

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid precursor.

Recommended Synthesis: Fischer Esterification

This classic acid-catalyzed reaction involves treating 3-bromopyridine-2-carboxylic acid with an excess of ethanol. The large excess of the alcohol serves to drive the equilibrium towards the ester product, maximizing the yield.

dot

Caption: Synthetic overview of Fischer Esterification.

Step-by-Step Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromopyridine-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol (can be used as the solvent, >10 eq).

-

Catalyst Introduction: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis of the Precursor: 3-Bromopyridine-2-carboxylic Acid (CAS 30683-23-9)

The availability of the starting carboxylic acid is crucial. While commercially available, understanding its synthesis provides deeper insight.[5][6] Though specific high-yield preparations are often proprietary, general routes involve the bromination of pyridine-2-carboxylic acid or multi-step sequences starting from more fundamental pyridine precursors.[7][8]

Core Reactivity and Synthetic Applications

The true utility of this compound lies in its capacity to undergo selective transformations at the C-Br bond. Palladium-catalyzed cross-coupling reactions are paramount in this context, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent. This is widely used to introduce diverse aryl or heteroaryl substituents at the 3-position.

dot

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvents (e.g., a mixture of 1,4-dioxane and water). Causality: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid. The aqueous solvent system is often effective for these reactions.

-

Reaction: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring & Completion: Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

-

Purification: Dilute the mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified via chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. It allows for the coupling of the bromopyridine with a wide range of primary and secondary amines.

dot

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).

-

Reagent Addition: Add the solvent (e.g., anhydrous toluene or dioxane), followed by this compound (1.0 eq) and the amine coupling partner (1.1-1.2 eq).

-

Reaction Conditions: Seal the vessel and heat to the required temperature (typically 80-120 °C). Causality: Sterically hindered, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.

-

Work-up and Purification: After cooling, the reaction is quenched with water or saturated ammonium chloride solution. The product is extracted, and the combined organic phases are dried and concentrated. Purification is typically achieved by column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines by reacting the bromide with a terminal alkyne. This reaction is unique in its use of a dual catalyst system.

Exemplary Protocol: Sonogashira Coupling

-

Setup: To a flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Reagent Addition: Dissolve the solids in a suitable solvent (e.g., THF or DMF) and add a base, which is typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), often used as the solvent or co-solvent. Finally, add the terminal alkyne (1.1-1.5 eq).

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed. Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step.

-

Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The residue is then subjected to standard aqueous work-up and chromatographic purification.

Spectroscopic Characterization (Predicted)

While specific spectra should be obtained for each batch, the following provides an expected profile for structure confirmation.

-

¹H NMR:

-

Pyridine Protons: Three signals in the aromatic region (approx. 7.5-8.8 ppm), exhibiting doublet of doublets splitting patterns.

-

Ethyl Group: A quartet around 4.4 ppm (–OCH₂–) and a triplet around 1.4 ppm (–CH₃).

-

-

¹³C NMR:

-

Carbonyl: A signal in the downfield region (~165 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region (~120-155 ppm), including the carbon attached to bromine.

-

Ethyl Group: Two signals in the aliphatic region (~62 ppm for –OCH₂– and ~14 ppm for –CH₃).

-

-

Mass Spectrometry (MS):

-

A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes), resulting in two peaks of nearly equal intensity (M and M+2).

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretching vibration for the ester at ~1720 cm⁻¹.

-

C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

-

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

General Hazards: Assumed to be harmful if swallowed and to cause skin and severe eye irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound (CAS 434319-41-2) is a high-value synthetic intermediate whose utility is defined by its versatile reactivity. Its capacity to undergo selective, high-yielding cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of the protocols and the chemical principles that govern its reactivity allows for the efficient and strategic construction of complex, functionalized pyridine-based molecules.

References

- 1. aaronchem.com [aaronchem.com]

- 2. 3-溴吡啶-2-甲酸乙酯 | 434319-41-2 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 434319-41-2・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]

- 6. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 8. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 9. otssupply.com [otssupply.com]

The Strategic Utility of Ethyl 3-Bromopyridine-2-Carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Substituted Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, embedded in the molecular architecture of numerous therapeutic agents. Its presence is not merely structural happenstance; the nitrogen atom imparts unique physicochemical properties, including hydrogen bonding capabilities, modulation of pKa, and metabolic stability, that are often critical for a compound's pharmacokinetic and pharmacodynamic profile. Among the vast array of functionalized pyridines, Ethyl 3-bromopyridine-2-carboxylate emerges as a particularly strategic building block. This guide provides an in-depth technical overview of this reagent, from its fundamental properties to its application in the synthesis of complex pharmaceutical intermediates, grounded in the principles of synthetic efficiency and strategic molecular design.

Core Molecular Attributes of this compound

A precise understanding of a reagent's foundational properties is the bedrock of its effective application. The molecular characteristics of this compound dictate its reactivity, handling, and analytical profile.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [CymitQuimica] |

| Molecular Weight | 230.06 g/mol | [PubChem] |

| Appearance | Colorless to pale yellow liquid | [ChemBK] |

| Synonyms | Ethyl 3-bromopicolinate | [CymitQuimica] |

The arrangement of the bromo, ester, and nitrogen functionalities on the pyridine ring creates a unique electronic and steric environment. The electron-withdrawing nature of the carboxylate group and the pyridine nitrogen influences the reactivity of the C-Br bond, making it a prime substrate for a variety of cross-coupling reactions, a topic we will explore in depth.[1]

Synthesis and Purification: A Protocol Built on Self-Validation

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative synthesis, designed with checkpoints for validation.

Conceptual Workflow of Synthesis

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-aminopyridine

-

Causality: This initial step introduces the essential bromine atom at the 3-position. The amino group at the 2-position acts as a directing group and a precursor for the subsequent Sandmeyer reaction.

-

Procedure:

-

Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Validation: The crude product can be analyzed by TLC to confirm the consumption of the starting material and the formation of a new, less polar product.

Step 2: Synthesis of 3-Bromo-2-cyanopyridine via Sandmeyer Reaction

-

Causality: The Sandmeyer reaction is a reliable method for converting the amino group into a cyano group, which is a precursor to the carboxylic acid/ester. This transformation is crucial as direct oxidation of the methyl group in a picoline precursor can be challenging.

-

Procedure:

-

Suspend 3-bromo-2-aminopyridine in an aqueous solution of sulfuric acid and cool to 0 °C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

-

Cool the mixture, extract with an organic solvent like dichloromethane, dry, and concentrate.

-

-

Validation: The appearance of a characteristic nitrile stretch (~2230 cm⁻¹) in the IR spectrum of the crude product confirms the successful conversion.

Step 3: Hydrolysis and Esterification to this compound

-

Causality: Acid-catalyzed hydrolysis of the nitrile followed by in-situ esterification with ethanol provides the final product. Using a large excess of ethanol drives the equilibrium towards the ester.

-

Procedure:

-

Reflux the crude 3-bromo-2-cyanopyridine in absolute ethanol containing a catalytic amount of concentrated sulfuric acid for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Validation: ¹H NMR of the crude product should show the characteristic triplet and quartet signals of the ethyl group.

Purification Protocol

-

Causality: Purification is critical to remove unreacted starting materials and byproducts, which could interfere with subsequent high-precision reactions like palladium-catalyzed couplings.

-

Method: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, for larger scales, vacuum distillation can be employed.

-

Validation: Purity should be assessed by GC-MS and ¹H NMR. The final product should be a clear liquid.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring, a quartet for the -OCH₂- protons, and a triplet for the -CH₃ protons. The chemical shifts will be influenced by the positions of the bromo and ester groups. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to bromine showing a characteristic shift), and the two carbons of the ethyl group. |

| FT-IR (cm⁻¹) | A strong carbonyl stretch for the ester (~1720-1740 cm⁻¹), C-O stretches, aromatic C=C and C=N stretches, and the C-Br stretch at lower wavenumbers. |

| Mass Spec (MS) | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Reactivity and Strategic Applications in Drug Development

The true value of this compound lies in its versatility as a synthetic intermediate. The C-Br bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis for the construction of complex molecular frameworks.[2]

Core Reactivity: The Palladium Cross-Coupling Manifold

Caption: Key cross-coupling reactions utilizing this compound.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with a boronic acid or ester. This is a powerful method for creating bi-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The ester group at the 2-position can then be hydrolyzed or further modified.

-

Buchwald-Hartwig Amination: The formation of C-N bonds is critical in drug synthesis. This reaction enables the coupling of various amines (primary, secondary, and even ammonia equivalents) at the 3-position of the pyridine ring.[3][4] This is a direct route to introduce pharmacologically important amine functionalities.

-

Sonogashira Coupling: This allows for the introduction of alkyne moieties, which are versatile handles for further functionalization, for example, in click chemistry or as part of a larger pharmacophore.

The strategic placement of the ester at the 2-position and the bromo group at the 3-position allows for sequential and regioselective functionalization of the pyridine ring, a highly desirable feature in the synthesis of complex drug candidates.

Safety and Handling

As with all brominated organic compounds, proper safety protocols must be strictly followed.

-

Hazards: this compound is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[5][6]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined molecular weight and structure, coupled with its versatile reactivity in robust, palladium-catalyzed reactions, make it an invaluable building block for constructing novel molecular entities. A thorough understanding of its synthesis, purification, characterization, and safe handling, as outlined in this guide, empowers researchers to leverage its full potential in the rational design and efficient synthesis of the next generation of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

Spectroscopic data for Ethyl 3-bromopyridine-2-carboxylate

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-bromopyridine-2-carboxylate

Introduction

This compound is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its substituted pyridine core makes it a versatile precursor for creating more complex molecular architectures, often utilized in the development of novel pharmaceuticals and functional materials. The precise structural elucidation of this compound is paramount for its effective use in synthesis. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the resulting spectra are explained to ensure a thorough understanding for researchers.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignments, the chemical structure of this compound is presented below with a systematic atom numbering scheme. This convention will be used throughout the guide for correlating spectroscopic signals with their corresponding nuclei.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by signals from the three aromatic protons on the pyridine ring and the two distinct sets of protons from the ethyl ester group.

Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.65 | dd | 1H | J = 4.8, 1.6 Hz | H-6 |

| ~8.05 | dd | 1H | J = 7.8, 1.6 Hz | H-4 |

| ~7.40 | dd | 1H | J = 7.8, 4.8 Hz | H-5 |

| ~4.45 | q | 2H | J = 7.1 Hz | H-10 (-OCH₂) |

| ~1.42 | t | 3H | J = 7.1 Hz | H-11 (-CH₃) |

Interpretation:

-

Pyridine Ring Protons (H-4, H-5, H-6):

-

The proton at the C-6 position (H-6 ) is the most deshielded (~8.65 ppm) due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets (dd) from coupling to H-5 (ortho-coupling, J ≈ 4.8 Hz) and H-4 (meta-coupling, J ≈ 1.6 Hz).

-

The proton at the C-4 position (H-4 ) resonates around 8.05 ppm. Its downfield shift is influenced by the adjacent bromine atom and the ring nitrogen. It appears as a doublet of doublets due to coupling with H-5 (ortho-coupling, J ≈ 7.8 Hz) and H-6 (meta-coupling, J ≈ 1.6 Hz).

-

The proton at the C-5 position (H-5 ) is the most upfield of the ring protons (~7.40 ppm). It appears as a doublet of doublets from coupling to both adjacent protons, H-4 (J ≈ 7.8 Hz) and H-6 (J ≈ 4.8 Hz).

-

-

Ethyl Ester Protons (H-10, H-11):

-

The methylene protons (H-10 ) of the ethyl group are deshielded by the adjacent ester oxygen, resulting in a signal at ~4.45 ppm. This signal is a quartet due to coupling with the three methyl protons (H-11).

-

The methyl protons (H-11 ) appear as a triplet at ~1.42 ppm, coupled to the two methylene protons (H-10).

-

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C-7 (C=O) |

| ~151.0 | C-6 |

| ~148.5 | C-2 |

| ~142.0 | C-4 |

| ~127.5 | C-5 |

| ~120.0 | C-3 (C-Br) |

| ~62.5 | C-10 (-OCH₂) |

| ~14.2 | C-11 (-CH₃) |

Interpretation:

-

Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon, appearing at ~164.5 ppm.

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6):

-

The carbons adjacent to the nitrogen (C-2 and C-6) are significantly deshielded, appearing at ~148.5 and ~151.0 ppm, respectively.

-

The carbon bearing the bromine atom (C-3 ) is found further upfield around ~120.0 ppm. While bromine is electronegative, the "heavy atom effect" can lead to shielding.

-

The remaining ring carbons, C-4 and C-5, appear at ~142.0 and ~127.5 ppm, consistent with their positions in the substituted aromatic ring.

-

-

Ethyl Group Carbons (C-10, C-11): The aliphatic carbons of the ethyl group are the most shielded. The methylene carbon (C-10 ) attached to the oxygen appears at ~62.5 ppm, while the terminal methyl carbon (C-11 ) is found at ~14.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Caption: Key IR absorptions for this compound.

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (Ester carbonyl) |

| ~1580, ~1450 | Medium | C=C and C=N ring stretching |

| ~1250, ~1100 | Strong | C-O stretch (Ester) |

| ~700-650 | Medium | C-Br stretch |

Interpretation:

The IR spectrum provides clear evidence for the key functional groups. The most prominent absorption is the strong C=O stretch of the ester group at approximately 1730 cm⁻¹. Strong bands corresponding to the C-O stretches of the ester are also visible around 1250 cm⁻¹ and 1100 cm⁻¹. The presence of the pyridine ring is confirmed by the C=C and C=N stretching vibrations in the 1450-1580 cm⁻¹ region. Finally, the C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural insights.

Interpretation:

The molecular formula of this compound is C₈H₈BrNO₂. Due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

-

Molecular Ion (M⁺): The spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 229 (for the ⁷⁹Br isotope) and m/z 231 (for the ⁸¹Br isotope). This [M]⁺/[M+2]⁺ pattern is a definitive signature for the presence of a single bromine atom.

-

Key Fragmentation: The primary fragmentation pathway involves the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da.

-

[M - 45]⁺: This fragmentation results in the formation of the 3-bromopicolinoyl cation, with characteristic isotopic peaks at m/z 184 and m/z 186 .

-

Caption: Primary fragmentation pathway in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.[1][2] Optimization may be required based on the specific instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition: Tune and shim the spectrometer for the sample. Acquire the spectrum using a standard 30-degree pulse sequence. Process the data with Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply a small amount of the neat sample directly onto the crystal.

-

Analysis: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. Perform a background subtraction on the resulting spectrum.

Mass Spectrometry Protocol

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the ion source via direct infusion or through a coupled gas/liquid chromatograph.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). The ionization energy for EI is typically set to 70 eV.

References

¹H NMR and ¹³C NMR of Ethyl 3-bromopyridine-2-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Ethyl 3-bromopyridine-2-carboxylate

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its substituted pyridine scaffold is a common motif in pharmacologically active compounds, making its unambiguous structural characterization a critical step in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such molecules in solution.[1]

This technical guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple data report, offering a detailed interpretation grounded in fundamental principles and providing practical, field-proven protocols for data acquisition and validation.

Part 1: Fundamental Principles of NMR Spectroscopy for Pyridine Derivatives

The interpretation of the NMR spectra of this compound is governed by the inherent electronic properties of the pyridine ring, which are further modulated by the attached substituents.

Electronic Effects on Chemical Shifts:

-

The Pyridine Nitrogen: The nitrogen atom is highly electronegative, leading to a general deshielding of the ring protons and carbons compared to benzene. This effect is most pronounced at the α-positions (C2 and C6), which typically resonate at the furthest downfield chemical shifts.[1]

-

Electron-Withdrawing Groups (EWGs): The ethyl carboxylate (-COOEt) group at the C2 position and the bromine atom (-Br) at the C3 position are both electron-withdrawing.

-

The ester group at C2 significantly deshields the adjacent C2 carbon and the proton at C6.

-

The bromine atom at C3 primarily influences the electronic environment of its neighboring carbons (C2, C4) and protons (H4, H5), causing a downfield shift. The magnitude of this shift is influenced by a combination of its inductive and resonance effects.[2]

-

-

Combined Influence: The interplay of these substituents creates a distinct electronic landscape across the pyridine ring, resulting in a predictable and interpretable pattern of chemical shifts in both ¹H and ¹³C NMR spectra.

Spin-Spin (J) Coupling:

In the ¹H NMR spectrum, the coupling between adjacent protons provides crucial connectivity information. For pyridine systems, the magnitude of the coupling constant (J) is characteristic of the relationship between the protons:

-

³J_ortho_ (three-bond coupling): Typically in the range of 4-6 Hz.[1]

-

⁴J_meta_ (four-bond coupling): Smaller, around 1-3 Hz.[1]

-

⁵J_para_ (five-bond coupling): Often close to 0 Hz and not always resolved.[1]

These coupling patterns are instrumental in assigning the signals for H4, H5, and H6.

Part 2: Analysis of the Predicted ¹H NMR Spectrum

Based on the principles outlined above and data from analogous structures, a detailed ¹H NMR spectrum for this compound can be predicted.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Signal Assignments:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6 | 8.6 - 8.8 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 4-5 Hz; ⁴J(H6-H4) ≈ 1-2 Hz | 1H | Most deshielded aromatic proton due to its ortho position relative to the electron-withdrawing nitrogen atom.[1] |

| H4 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7-8 Hz; ⁴J(H6-H4) ≈ 1-2 Hz | 1H | Deshielded by the adjacent bromine and the nitrogen atom (para position). |

| H5 | 7.4 - 7.6 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 7-8 Hz; ³J(H5-H6) ≈ 4-5 Hz | 1H | The most shielded of the ring protons, influenced by ortho and meta couplings. |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | ³J ≈ 7.1 Hz | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ³J ≈ 7.1 Hz | 3H | Methyl protons of the ethyl ester, coupled to the methylene protons. |

Part 3: Analysis of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Predicted ¹³C NMR Signal Assignments:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 164 - 166 | Carbonyl carbon of the ester group, typically found in this downfield region. |

| C2 | 148 - 150 | Attached to nitrogen and the ester group, significantly deshielded. |

| C6 | 150 - 152 | Alpha to the nitrogen, strongly deshielded.[1] |

| C4 | 140 - 142 | Deshielded due to its position relative to the nitrogen and bromine. |

| C5 | 128 - 130 | Expected to be the most shielded of the aromatic carbons not directly bonded to a heteroatom. |

| C3 | 120 - 122 | Carbon bearing the bromine atom; the chemical shift is influenced by the heavy atom effect. |

| -OCH₂CH₃ | 62 - 64 | Methylene carbon of the ethyl ester, deshielded by oxygen. |

| -OCH₂CH₃ | 14 - 15 | Methyl carbon of the ethyl ester, a typical upfield aliphatic signal.[3] |

Part 4: Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system designed to ensure accuracy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.[2]

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent (for CDCl₃, the lock frequency corresponds to ~7.26 ppm). A stable lock ensures field stability during the experiment.

-

Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp signals and good resolution. The quality of the shim is validated by observing the narrow linewidth of the TMS or solvent peak.

-

-

Data Acquisition:

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[1]

-

Spectral Width: Ensure the spectral width covers the expected range for all carbons (e.g., 0-200 ppm).

-

-

Caption: Experimental workflow for NMR data acquisition and processing.

Part 5: Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides substantial information, complex or highly substituted molecules benefit from 2D NMR experiments for definitive structural confirmation. These techniques validate the assignments predicted from first principles.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between two signals in a COSY spectrum confirms that those two protons are J-coupled. For this molecule, COSY would show correlations between H4-H5, H5-H6, and the -OCH₂- and -CH₃ protons of the ethyl group, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[2] It is the most reliable way to assign the protonated carbons (C4, C5, C6, -OCH₂-, and -CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away.[2] It is essential for assigning quaternary (non-protonated) carbons like C2, C3, and the carbonyl carbon, by observing their long-range correlations to known protons. For example, H4 would show an HMBC correlation to C2 and C3.

Caption: Logical workflow for structure elucidation using 1D and 2D NMR.

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a distinct and interpretable set of signals that are highly characteristic of its structure. The chemical shifts are dictated by the strong electron-withdrawing nature of the pyridine nitrogen and the ester and bromo substituents. A systematic analysis of chemical shifts, integration, and coupling patterns in the ¹H spectrum, complemented by the carbon signals in the ¹³C spectrum, allows for a confident preliminary assignment. For absolute structural verification, a suite of 2D NMR experiments provides an orthogonal and self-validating layer of data, confirming atomic connectivity and finalizing the assignment. The protocols and analyses presented herein constitute a robust framework for the characterization of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-bromopyridine-2-carboxylate

This technical guide provides a detailed exploration of the mass spectrometric behavior of Ethyl 3-bromopyridine-2-carboxylate, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of organic molecules. By delving into the fundamental principles of fragmentation and applying them to this specific molecule, this guide aims to provide a predictive framework for interpreting its mass spectra under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Introduction

This compound is a substituted pyridine derivative incorporating both a bromine atom and an ethyl ester functionality. The presence of these distinct chemical features imparts a rich and informative fragmentation pattern upon ionization in a mass spectrometer. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural verification of this and related compounds in complex matrices.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In a typical experiment, a molecule is first ionized and the resulting molecular ion and its fragment ions are then separated and detected. The fragmentation pattern serves as a molecular fingerprint, offering valuable insights into the compound's structure.

This guide will dissect the probable fragmentation mechanisms of this compound, considering the influence of the pyridine ring, the bromine substituent, and the ethyl carboxylate group.

Predicted Mass Spectrometric Behavior

The ionization method profoundly influences the resulting mass spectrum. Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, while Electrospray Ionization (ESI) is a softer method that usually results in a prominent molecular ion with less fragmentation.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the high energy imparted to the molecule is expected to cause significant fragmentation. The molecular ion peak, M+, should be observable, and its isotopic pattern will be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes).[1][2]

Key Predicted Fragmentation Pathways under EI:

-

Loss of the Ethoxy Radical (•OCH2CH3): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical. This would result in the formation of a 3-bromopicolinoyl cation.

-

Loss of Ethylene (C2H4) via McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. In this case, a hydrogen from the ethyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This would produce a 3-bromopicolinic acid radical cation.

-

Loss of the Ethyl Group (•CH2CH3): Cleavage of the O-C bond of the ester can lead to the loss of an ethyl radical, forming a 3-bromopicolinate cation.

-

Loss of Carbon Monoxide (CO): Following the initial loss of the ethoxy group, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide.

-

Loss of the Bromine Atom (•Br): The C-Br bond can undergo cleavage, resulting in the loss of a bromine radical. This would lead to the formation of an ethyl pyridine-2-carboxylate cation.

-

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although these pathways are often complex. A common fragmentation of pyridines involves the loss of HCN.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Structure | Description of Loss |

| 230 | 232 | [C8H8BrNO2]+• | Molecular Ion |

| 185 | 187 | [C6H3BrNO]+ | Loss of •OCH2CH3 |

| 202 | 204 | [C6H4BrNO2]+• | Loss of C2H4 (McLafferty) |

| 201 | 203 | [C6H3BrNO2]+ | Loss of •CH2CH3 |

| 157 | 159 | [C5H3BrN]+• | Loss of •OCH2CH3 and CO |

| 151 | - | [C8H8NO2]+ | Loss of •Br |

Diagram 1: Proposed EI Fragmentation Pathways

Caption: Proposed Electron Ionization fragmentation pathways for this compound.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, in positive ion mode.[3] Fragmentation is generally induced by collision-induced dissociation (CID) in the mass spectrometer (MS/MS).

Key Predicted Fragmentation Pathways under ESI-MS/MS:

The fragmentation of the [M+H]+ ion will likely involve the loss of neutral molecules.

-

Loss of Ethylene (C2H4): Similar to the McLafferty rearrangement in EI, the protonated molecule can lose ethylene, resulting in the formation of the protonated 3-bromopicolinic acid.

-

Loss of Ethanol (C2H5OH): A common fragmentation pathway for protonated ethyl esters is the loss of a neutral ethanol molecule. This would lead to the formation of the 3-bromopicolinoyl cation.

-

Loss of Carbon Monoxide (CO): Following the loss of ethanol, the resulting acylium ion can further lose a molecule of carbon monoxide.

Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS

| Precursor Ion m/z (for 79Br/81Br) | Fragment Ion m/z (for 79Br/81Br) | Proposed Fragment Structure | Description of Loss |

| 231/233 | 203/205 | [C6H5BrNO2]+ | Loss of C2H4 |

| 231/233 | 185/187 | [C6H3BrNO]+ | Loss of C2H5OH |

| 185/187 | 157/159 | [C5H3BrN]+• | Loss of CO |

Diagram 2: Proposed ESI-MS/MS Fragmentation Pathways

References

The Multifaceted Biological Activities of Substituted Pyridine Carboxylates: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine ring, a foundational scaffold in medicinal chemistry, continues to yield compounds of significant therapeutic interest. When functionalized with carboxylate groups and other substituents, this heterocycle gives rise to a diverse class of molecules known as substituted pyridine carboxylates. These compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of substituted pyridine carboxylates, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these compelling molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted pyridine carboxylates in their research endeavors.

Introduction: The Enduring Significance of the Pyridine Carboxylate Scaffold

The pyridine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. The incorporation of one or more carboxylate groups onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as its acidity, polarity, and metal-chelating ability. These modifications, in turn, modulate the compound's interaction with biological targets, leading to a wide spectrum of pharmacological effects.[2]

The three isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—and their derivatives have historically been the source of numerous drugs for treating a wide range of conditions, including tuberculosis, cancer, diabetes, and inflammatory diseases.[2][3] This guide will explore the key therapeutic areas where substituted pyridine carboxylates have shown significant promise.

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted pyridine carboxylates have emerged as a versatile class of compounds with potent anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: Enzyme Inhibition and Beyond

A primary mechanism through which pyridine carboxylates exert their anticancer effects is through the inhibition of key enzymes involved in cancer progression. For instance, derivatives of pyridine-2,4-dicarboxylic acid have been identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a 2-oxoglutarate (2OG)-dependent oxygenase that is overexpressed on the surface of invasive cancer cells.[4]

Metal complexes of pyridine dicarboxylic acids have also demonstrated significant anticancer potential. The coordination of metal ions like copper, zinc, cobalt, and nickel can enhance the biological activity of the parent pyridine carboxylate ligand.[5][6] These complexes can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and the induction of apoptosis.[7][8]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted pyridine carboxylates is highly dependent on the nature and position of the substituents on the pyridine ring.

-

Substitution Pattern: The relative positions of the carboxylate groups and other substituents significantly influence activity. For example, in a series of metal complexes with 2,3-pyridinedicarboxylic acid, the zinc complex exhibited the highest activity against the SMMC-7721 human tumor cell line.[6]

-

Nature of Substituents: The presence of specific functional groups can enhance anticancer potency. Studies have shown that the presence of -OCH3, -OH, -C=O, and -NH2 groups can increase the antiproliferative activity of pyridine derivatives.[9]

-

Metal Coordination: The choice of the central metal ion in pyridine dicarboxylate complexes plays a crucial role in their anticancer efficacy. For instance, in one study, zinc complexes were generally more active than their copper, cobalt, or nickel counterparts.[5]

Quantitative Data: Anticancer Potency of Representative Compounds

The following table summarizes the in vitro anticancer activity of selected substituted pyridine carboxylate derivatives against various cancer cell lines.

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| [ZnC14H10N2O10] (Complex Ⅵ) | SMMC-7721 (Human hepatocellular carcinoma) | 21.80 | [6] |

| Thallium(III) complex C1 | A375 (Human melanoma) | >50 | [8] |

| Thallium(III) complex C3 | A375 (Human melanoma) | 7.23 | [8] |

| Thallium(III) complex C3 | HT29 (Human colon adenocarcinoma) | 193.18 | [8] |

| MMV687254 (Pyridine carboxamide) | Mycobacterium tuberculosis H37Rv | 1.56–3.125 | [10] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[9][11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted pyridine carboxylate derivative against a cancer cell line.

Materials:

-

Substituted pyridine carboxylate derivative (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell line (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells, ensuring the final solvent concentration does not exceed a non-toxic level (e.g., 0.1% DMSO).[11] Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 96 hours) at 37°C in a humidified 5% CO2 incubator.[11]

-

MTT Addition: After incubation, carefully remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, or until a purple precipitate is visible.[9]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Substituted pyridine carboxylates have demonstrated promising antimicrobial activity against a broad spectrum of pathogens, offering a potential avenue for the development of new anti-infective agents.

Mechanism of Action: Diverse Strategies to Inhibit Microbial Growth

The antimicrobial mechanisms of pyridine carboxylates are varied and can include:

-

Metal Chelation: Pyridine-2,6-dithiocarboxylic acid, for example, acts as a metal chelator, sequestering essential metal ions that are crucial for the function of bacterial enzymes.[14]

-

Enzyme Inhibition: Derivatives of pyridine-2,6-dicarboxylate can inhibit metallo-β-lactamases (MBLs), enzymes responsible for bacterial resistance to β-lactam antibiotics. By inhibiting MBLs, these compounds can restore the efficacy of existing antibiotics.[15][16]

-

Disruption of Cellular Processes: The pyridine ring and associated functional groups can interact with various cellular components, leading to the disruption of essential bacterial processes and ultimately, cell death.[17]

Structure-Activity Relationship (SAR) Insights

Key structural features influencing the antimicrobial activity of pyridine carboxylates include:

-

The Pyridine and Amide Moieties: Both the pyridine ring and amide linkages are often essential for antimicrobial activity.[17]

-

Substituent Effects: The nature of the substituents on the pyridine ring can significantly impact the antimicrobial spectrum and potency. For instance, in a series of pyridine carboxamides, specific substitutions led to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[18]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, can affect its ability to penetrate bacterial cell membranes.

Quantitative Data: Antimicrobial Potency of Representative Compounds

The following table presents the minimum inhibitory concentration (MIC) values for selected substituted pyridine carboxylate derivatives against various microbial strains.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| N2,N6-bis(1-(2-(thiophen-2- ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Bacillus subtilis | 6.25 | [15] |

| N2,N6-bis(1-(2-(thiophen-2- ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Staphylococcus aureus | 12.5 | [15] |

| N2,N6-bis(1-(2-(thiophen-2- ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Escherichia coli | 12.5 | [15] |

| Pyridine compounds 36 and 37 | B. subtilis, S. aureus, E. faecalis, E. coli, P. aeruginosa, S. typhi, C. albicans | 31.25 to 62.5 | [19] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][20]

Objective: To determine the MIC of a substituted pyridine carboxylate derivative against a specific bacterial strain.

Materials:

-

Substituted pyridine carboxylate derivative

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted pyridine carboxylates have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2] Nicotinic acid (pyridine-3-carboxylic acid) derivatives have been shown to be effective inhibitors of both COX-1 and COX-2.[2] The selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in inflammation, while COX-1 plays a role in maintaining gastrointestinal homeostasis.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyridine carboxylates is influenced by:

-

Isomeric Form: The position of the carboxylate group on the pyridine ring can affect COX inhibitory activity.

-

Substituents: The presence of specific substituents can enhance potency and selectivity for COX-2. For example, certain imidazo[1,2-a]pyridine carboxylic acid derivatives have shown potent anti-inflammatory effects.[21]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes in vitro.[2][17][22][23]

Objective: To determine the IC50 values of a substituted pyridine carboxylate derivative for COX-1 and COX-2.

Materials:

-

Substituted pyridine carboxylate derivative

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

Detection reagent (e.g., for measuring prostaglandin E2 production)

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and serial dilutions of the test compound in the assay buffer.

-

Reaction Initiation: In a 96-well plate, combine the enzyme, test compound (or vehicle control), and assay buffer. Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 37°C).

-

Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 produced using a suitable detection method (e.g., ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the compound concentration.

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Substituted pyridine carboxylates have shown promise as neuroprotective agents, with the potential to mitigate neuronal damage.

Mechanism of Action: Combating Neurotoxicity

Picolinic acid (pyridine-2-carboxylic acid) has been shown to protect against quinolinic acid-induced neurotoxicity.[12] Quinolinic acid, a metabolite of the kynurenine pathway, is an excitotoxin that can lead to neuronal damage.[10] The neuroprotective effects of pyridine carboxylates may involve modulation of glutamate receptor activity and reduction of oxidative stress.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.[1][4][24][25]

Objective: To evaluate the neuroprotective effect of a substituted pyridine carboxylate derivative against neurotoxin-induced cell death in a neuronal cell line.

Materials:

-

Substituted pyridine carboxylate derivative

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or quinolinic acid)

-

Cell culture medium and supplements

-

Reagents for assessing cell viability (e.g., MTT)

-

96-well plates

Procedure:

-

Cell Culture: Culture and maintain the neuronal cell line according to standard protocols.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere.[4]

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).[4]

-

Neurotoxin Induction: Induce neurotoxicity by adding a specific concentration of the neurotoxin to the wells.[4] Include appropriate controls (vehicle only, neurotoxin only).

-

Incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24 hours).[4]

-